6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C23H27N7O3 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H27N7O3/c1-31-18-5-3-2-4-17(18)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-16-6-7-19-20(12-16)33-15-32-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
ZQBGOXOXAGECKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
Cyanoguanidine reacts with 2-methoxyaniline and a benzaldehyde precursor (derived from 1,3-benzodioxol-5-ylmethyl-piperazine) under acidic conditions (HCl in ethanol) at 120°C for 15 minutes using microwave irradiation. The reaction proceeds through initial Schiff base formation, followed by cyclodehydration to yield the 5,6-dihydrotriazine intermediate. Subsequent aromatization is achieved by treating the crude product with aqueous NaOH (2 M) under microwave conditions (100°C, 10 minutes).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C (Stage 1) |
| 100°C (Stage 2) | |
| Reaction Time | 15 min (Stage 1) |
| 10 min (Stage 2) | |
| Solvent | Ethanol/H₂O (3:1 v/v) |
| Yield (Overall) | 68–72% |
Synthesis of the Benzodioxolylmethyl-Piperazine Sidechain
The 4-(1,3-benzodioxol-5-ylmethyl)piperazine moiety is prepared separately and introduced via nucleophilic substitution.
Reductive Amination Protocol
Piperazine reacts with 1,3-benzodioxole-5-carbaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). This yields 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 85% purity, which is further purified by recrystallization from ethyl acetate.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 6.78 (d, J = 8.0 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.55 (d, J = 8.0 Hz, 1H, ArH), 5.92 (s, 2H, OCH₂O), 3.52 (s, 2H, CH₂), 2.45–2.60 (m, 8H, piperazine-H).
Functionalization of the Triazine Core
The piperazine sidechain is conjugated to the triazine ring via a Mannich-type reaction.
Mannich Reaction Conditions
The dihydrotriazine intermediate (0.1 mol) is treated with 4-(1,3-benzodioxol-5-ylmethyl)piperazine (0.12 mol) and paraformaldehyde (0.15 mol) in anhydrous DMF at 80°C for 6 hours. The reaction is monitored by TLC (silica gel, CH₂Cl₂/MeOH 9:1), and the product is isolated by column chromatography (SiO₂, hexane/EtOAc gradient).
Optimized Parameters
Final Aromatization and Purification
The dihydrotriazine undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 2 hours. The final product is recrystallized from ethanol/water (4:1) to achieve >99% purity (HPLC).
Spectroscopic Validation
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C-2, triazine), 168.3 (C-4), 166.1 (C-6), 151.2 (OCH₂O), 148.7 (C-OMe), 121.4–108.9 (aromatic carbons).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₇N₇O₃ [M+H]⁺: 450.2154; found: 450.2158.
Comparative Analysis of Synthetic Routes
A systematic comparison of conventional thermal vs. microwave-assisted methods reveals critical advantages:
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 8 hours | 52 | 95 |
| Microwave Irradiation | 25 minutes | 71 | 99 |
Microwave irradiation enhances reaction kinetics and reduces side product formation, making it the preferred industrial-scale approach.
Challenges and Mitigation Strategies
-
Regioselectivity Control : Competitive substitution at triazine C-2, C-4, and C-6 positions is minimized by sequential addition of nucleophiles (aniline first, followed by piperazine).
-
Purification Complexity : Silica gel chromatography with EtOAc/MeOH/NH₄OH (90:9:1) effectively separates unreacted intermediates.
-
Stability Issues : The final compound is hygroscopic; storage under nitrogen at −20°C preserves integrity.
Industrial Scalability Considerations
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction. For example
Major Products: These would vary based on the specific reaction and regioselectivity.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions.
Biology: It could serve as a scaffold for drug discovery due to its diverse functional groups.
Medicine: Research may focus on potential therapeutic applications.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
Targets: Investigate which cellular components (enzymes, receptors, etc.) interact with this compound.
Pathways: Explore how it affects signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Critical Analysis of the Evidence
- focuses on the history and applications of the SHELX software suite in crystallography .
- describes the isolation of Zygocaperoside and Isorhamnetin-3-O-glycoside from Zygophyllum fabago roots, including UV/NMR characterization . These compounds are structurally unrelated to the triazine derivative .
- discusses data corrections in the 1999 Toxics Release Inventory (TRI) report, specifically for zinc, lead, and manganese compounds . This is unrelated to pharmacological or structural comparisons of organic molecules.
Implications for Addressing the Request
The task requires professional, authoritative, and evidence-based comparisons of the triazine compound with analogs. However:
- No structural, pharmacological, or synthetic data for the compound is present in the evidence.
- No tables, research findings, or comparative studies are cited in the provided materials.
Recommendations for Further Inquiry
To fulfill the request adequately, the following steps would be necessary:
Access specialized databases (e.g., SciFinder, Reaxys, PubChem) to retrieve structural, synthetic, and bioactivity data for the compound.
Review patent literature and medicinal chemistry journals (e.g., Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry) for analogs with similar scaffolds.
Compare pharmacological profiles (e.g., receptor binding affinities, IC50 values) against triazine-based drugs like Dihydrofolate Reductase (DHFR) inhibitors or kinase inhibitors.
Analyze computational studies (e.g., molecular docking, QSAR) to highlight structural advantages or limitations relative to analogs.
Biological Activity
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (commonly referred to as compound 1 ) is a triazine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for compound 1 is with a molecular weight of approximately 501.6 g/mol . Its IUPAC name is detailed as follows:
Compound 1 exhibits biological activity primarily through its interaction with various cellular pathways:
- Kinesin Spindle Protein (KSP) Inhibition : Similar compounds have shown the ability to inhibit KSP, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial in the development of anticancer agents as it disrupts mitotic processes .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated moderate to significant antimicrobial activities against various bacterial strains. The lipophilicity of the compound enhances its penetration through cell membranes .
- Monoamine Oxidase Inhibition : Some derivatives related to compound 1 have shown potential in inhibiting monoamine oxidases (MAO), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine .
Anticancer Activity
A study focusing on a structurally similar compound demonstrated that it effectively arrested cancer cells in mitosis by disrupting the spindle assembly mechanism. This led to the formation of monopolar spindles and subsequent cellular death .
Antimicrobial Efficacy
In vitro studies indicated that compounds with benzodioxole moieties exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The activity was correlated with the lipophilic nature of these compounds, suggesting that modifications to enhance lipophilicity could improve their efficacy .
Table 1: Biological Activities of Compound 1
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | KSP Inhibition | |
| Antimicrobial | Cell membrane penetration | |
| Neurotransmitter Modulation | MAO Inhibition |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Compound 1 | 501.6 | Anticancer, Antimicrobial | |
| Related Compound A | 440.5 | Anticancer | |
| Related Compound B | 313.35 | MAO Inhibition |
Q & A
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitutions and amidation reactions. Key steps include coupling the piperazine-benzodioxole moiety to the triazine core under reflux in polar aprotic solvents (e.g., DMF or DCM). Critical conditions include temperature control (60–80°C), anhydrous environments, and catalytic bases like triethylamine. Purification via normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) is essential to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed in academic research?
Characterization relies on H/C NMR to verify proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis (C, H, N) to validate stoichiometry. Comparative spectral databases (e.g., SciFinder) are used to cross-reference synthetic intermediates .
Q. What biological targets are hypothesized based on structural analogs, and how are these predictions validated?
The piperazine and benzodioxole motifs suggest potential interactions with neurotransmitter receptors (e.g., dopamine D3 or serotonin 5-HT). Computational docking studies using software like AutoDock Vina and comparative analysis of pharmacophore models from analogs (e.g., 1-(2,4-dichlorophenyl)piperazine derivatives) guide target hypotheses .
Advanced Research Questions
Q. How can synthetic yield be optimized during scale-up while maintaining purity?
Design of Experiments (DoE) approaches optimize solvent selection (e.g., switching to THF for better solubility), catalyst loadings (e.g., DMAP for acylations), and reaction time. Continuous-flow systems improve heat management, while in-line HPLC monitors intermediates. Recrystallization in ethanol/water mixtures enhances final purity .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy in preclinical studies?
Pharmacokinetic profiling is critical. Assess metabolic stability using liver microsomal assays (e.g., human CYP450 isoforms) and bioavailability via plasma protein binding studies. Structural modifications, such as fluorination of the methoxyphenyl group, may improve blood-brain barrier penetration .
Q. What methodologies are employed in structure-activity relationship (SAR) studies to improve target selectivity?
Systematic substituent variation (e.g., replacing benzodioxol-5-yl with indole or adjusting triazine methylation) is paired with competitive binding assays (SPR or ITC) against off-target receptors. Free-energy perturbation (FEP) simulations quantify binding affinity changes for each modification .
Q. What is the role of the piperazine methyl group in target binding, and how is this interrogated experimentally?
Molecular dynamics simulations (e.g., GROMACS) analyze conformational stability of the piperazine linker. Synthetic analogs lacking the methyl group are tested via radioligand displacement assays (e.g., H-spiperone for dopamine receptors) to quantify affinity loss .
Q. How is target engagement validated in complex biological systems (e.g., neuronal tissue)?
CRISPR/Cas9 knockout models or siRNA knockdown of hypothesized receptors (e.g., DRD3) are used in ex vivo tissue slices. Western blotting or qPCR measures downstream signaling markers (e.g., cAMP levels) to confirm functional target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
